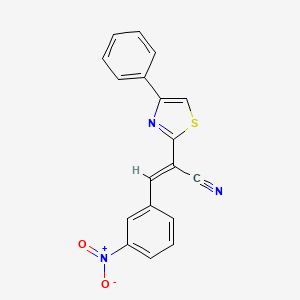

(E)-3-(3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Description

(E)-3-(3-Nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a phenyl group at the 4-position and a 3-nitrophenyl group attached via an α,β-unsaturated nitrile (acrylonitrile) moiety. The (E)-stereochemistry is critical for its electronic and steric properties, influencing interactions in biological systems and materials science applications.

Propriétés

IUPAC Name |

(E)-3-(3-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O2S/c19-11-15(9-13-5-4-8-16(10-13)21(22)23)18-20-17(12-24-18)14-6-2-1-3-7-14/h1-10,12H/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYAALWGFFZMKG-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-3-(3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the nitrophenyl group enhances its reactivity and potential interactions with biological targets. The general structure can be represented as follows:

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Findings

- Cytotoxicity Assays : In vitro studies have demonstrated that thiazole-based compounds can exhibit cytotoxic effects against cancer cell lines such as A-431 and Jurkat. For example, a related thiazole compound showed an IC50 value of approximately 1.61 µg/mL against these cell lines, suggesting potent activity .

- Mechanism of Action : Molecular dynamics simulations reveal that these compounds often interact with key proteins involved in apoptosis, such as Bcl-2, primarily through hydrophobic interactions . This interaction is crucial for inducing programmed cell death in cancer cells.

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring significantly enhances anticancer activity. For example, modifications at specific positions on the thiazole ring have been shown to increase potency .

Antimicrobial Activity

In addition to anticancer effects, (E)-3-(3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile also exhibits antimicrobial properties.

Findings on Antimicrobial Efficacy

- Minimum Inhibitory Concentration (MIC) : Studies assessing the antimicrobial activity against both Gram-positive and Gram-negative bacteria report low MIC values for thiazole derivatives, indicating strong antibacterial potential .

- Broad Spectrum Activity : Compounds similar to (E)-3-(3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile have demonstrated effectiveness against a variety of pathogens, including Staphylococcus aureus and Escherichia coli, with MIC values often below 10 µg/mL .

Data Table: Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional versatility of acrylonitrile-thiazole hybrids allows for extensive comparisons with analogs. Below is a detailed analysis of key analogs and their distinguishing features:

Structural Analogs with Varying Aryl Substituents

Analogs with Modified Heterocyclic Cores

Physicochemical and Electronic Properties

- NLO Activity :

- Thermal Stability :

- Melting points vary significantly: the target compound melts at 160–162°C, while the 4-chlorophenyl analog () melts at 145–147°C, reflecting nitro’s stronger intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.